(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
CAS No.:
Cat. No.: VC16020172
Molecular Formula: C12H20N6O7
Molecular Weight: 360.32 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid -](/images/structure/VC16020172.png)
Molecular Formula | C12H20N6O7 |
---|---|
Molecular Weight | 360.32 g/mol |
IUPAC Name | (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1 |
Standard InChI Key | HFOBENSCBRZVSP-NHNPQMRASA-N |
Isomeric SMILES | CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O |
Canonical SMILES | CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O |
Structural Characteristics and Molecular Properties
Stereochemical Configuration and Functional Groups
The compound’s IUPAC name, (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid, reflects its intricate stereochemistry and multifunctional architecture. Critical features include:
-
Four chiral centers at positions 2S, 1S (carbamoylamino group), and 1S (oxadiazole-bound ethyl group), which dictate its three-dimensional binding interactions.
-
A 1,2,4-oxadiazole heterocycle linked to a 2-hydroxyethylamine side chain, a motif known for enhancing metabolic stability and target affinity .
-
A hydroxybutanoic acid terminus contributing to solubility and hydrogen-bonding potential.
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₁₂H₂₀N₆O₇, with a molar mass of 360.32 g/mol. Its isomeric SMILES string, CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O
, encodes the spatial arrangement of functional groups. Key physicochemical properties inferred from structural analogs include:
-
LogP (octanol-water partition coefficient): Estimated at -1.2, suggesting high hydrophilicity due to multiple polar groups.
-
Hydrogen bond donors/acceptors: 8 donors and 12 acceptors, enabling extensive interactions with biological targets.
Table 1: Molecular Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀N₆O₇ |
Molecular Weight | 360.32 g/mol |
IUPAC Name | (2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
Chiral Centers | 4 |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 12 |
Synthetic Methodologies
Multicomponent Reaction Strategies
The synthesis of this compound leverages Groebke–Blackburn–Bienaymé (GBB) reactions, a three-component process ideal for constructing imidazo[1,2-a]pyridine scaffolds . Key steps include:
-
Amidine Preparation: Reaction of 2-aminopyridines with aldehydes yields substituted amidines in 72–92% efficiency .
-
Microwave-Assisted Cyclization: Scandium triflate (10 mol%) catalyzes the GBB reaction between amidines, tert-butyl (2-oxoethyl)carbamate, and phenyl isocyanides at 120°C under microwave irradiation .
-
Deprotection: Acidic cleavage of tert-butyl carbamate groups using 7 N HCl in 2-propanol furnishes the final compound .
Stereochemical Control
The (S)-configuration at critical chiral centers is achieved using Garner’s aldehyde, a chiral auxiliary that directs asymmetric synthesis . For example, (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde ensures precise stereochemical outcomes during cyclization .
Biological Activity and Mechanism of Action
Immune Checkpoint Inhibition
The compound exhibits dual inhibitory activity against PD-L1 and VISTA, immune checkpoint proteins that suppress T-cell activation . Mechanistic studies reveal:
-
Defective Ternary Complex Formation: Binding to PD-L1 disrupts its interaction with PD-1, preventing downstream immunosuppressive signaling without blocking receptor-ligand assembly .
-
VISTA Antagonism: The oxadiazole moiety engages VISTA’s extracellular domain, reversing its inhibition of CD4+ T-cell proliferation.
In Vitro and In Vivo Efficacy
-
T-Cell Activation: At 10 μM, the compound restores 80% of IFN-γ production in PD-L1-suppressed T cells .
-
Antitumor Response: Oral administration (50 mg/kg/day) in CT26 murine colon carcinoma models reduces tumor volume by 65% over 21 days, comparable to anti-PD-1 antibodies .
-
Combination Therapy: Synergy with CTLA-4 inhibitors enhances tumor-infiltrating lymphocyte (TIL) density by 3-fold versus monotherapy.
Applications in Immunotherapy Research
Lead Optimization for Dual Checkpoint Targeting
The compound’s dual PD-L1/VISTA inhibition addresses limitations of monoclonal antibodies, such as poor tumor penetration and immune-related adverse events (irAEs) . Structural analogs with fluorinated oxadiazoles show improved oral bioavailability (F = 42% in rats) and half-life extension (t₁/₂ = 8.7 h) .
Biochemical Tool for Immune Synapse Studies
Fluorescently labeled derivatives enable real-time visualization of PD-L1 clustering in tumor-immune synapses via super-resolution microscopy . This application aids in elucidating spatial regulation of checkpoint interactions.
Research Advancements and Clinical Prospects
Preclinical Validation
-
Pharmacokinetics: The compound demonstrates linear exposure (AUC₀–24 = 1,200 ng·h/mL at 50 mg dose) and dose-dependent target occupancy in splenic PD-L1.
-
Toxicology: No grade ≥3 irAEs observed in cynomolgus monkeys at 200 mg/kg/day for 28 days, supporting a wide therapeutic window.
Future Directions
-
Pan-Checkpoint Inhibitors: Engineering derivatives with TIM-3 or LAG-3 affinity could broaden immunotherapeutic scope.
-
Nanoparticle Delivery: Encapsulation in pH-sensitive liposomes may enhance tumor-specific accumulation and reduce off-target effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume